molecular formula C14H11ClN2O3S B2995388 N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034316-12-4

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Katalognummer: B2995388
CAS-Nummer: 2034316-12-4
Molekulargewicht: 322.76
InChI-Schlüssel: UNXYLSSQRJPDQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazol-2-amine derivative featuring a benzo[d][1,3]dioxol-5-yl group at the N-position and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Synthesis: The compound is likely synthesized via copper-catalyzed N-arylation, as demonstrated for the structurally similar N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) (72% yield, Cu(OAc)₂, DCE solvent, 7h reaction) .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXYLSSQRJPDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves multi-step reactions that incorporate various functional groups. The benzo[d][1,3]dioxole moiety is often synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired thiazole derivatives.

Anticancer Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride exhibit notable anticancer properties. For instance, studies involving derivatives of benzothiazole and thiazole have demonstrated their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
5aA5490.31Induces apoptosis
5bHCC8276.26Cell cycle arrest
6NCI-H3586.48DNA intercalation

These compounds have shown higher efficacy in 2D cell culture assays compared to 3D assays, suggesting that their mechanism may involve direct interactions with cellular components leading to apoptosis or cell cycle disruption .

Antimicrobial Activity

In addition to anticancer properties, N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has been evaluated for its antimicrobial effects. Studies have shown that derivatives containing thiazole rings exhibit potent antibacterial activity against various strains of bacteria:

Bacterial StrainMIC (mg/mL)Reference Compound
Staphylococcus aureus0.015Ampicillin
Escherichia coli0.025Streptomycin

The presence of the thiazole group has been linked to enhanced binding affinity to bacterial targets, making these compounds effective against resistant strains .

The biological activity of N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Tumor Growth Suppression : In a murine model with induced tumors, administration of N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride resulted in a significant reduction in tumor size compared to control groups .
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Vergleich Mit ähnlichen Verbindungen

Thiazol-2-Amine Derivatives

Thiazol-2-amine derivatives vary in substituents, influencing their physicochemical and biological properties.

Compound Name Substituents on Thiazole Synthesis Method Yield Key Features Reference
Target Compound (Hydrochloride) Benzo[d][1,3]dioxol-5-yl, 4-(furan-3-yl) Cu(OAc)₂ catalysis (inferred) Hydrochloride salt, heterocyclic diversity
N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) Benzo[d][1,3]dioxol-5-yl Cu(OAc)₂, DCE, 7h 72% Simpler structure, free base
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro, 2,4-difluorobenzamide Pyridine, overnight reaction Amide group, PFOR enzyme inhibition

Key Observations :

  • Unlike the amide-containing analog in , the target’s secondary amine may reduce hydrogen-bonding capacity but improve metabolic stability .

Benzamide and Related Amide Derivatives

Amide-functionalized thiazoles are prevalent in agrochemicals and pharmaceuticals.

Compound Name Structure Features Application Reference
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazol-2-yl benzamide PFOR enzyme inhibition
Diflubenzuron (from ) 2,6-Difluorobenzamide Insect growth regulator
Target Compound (Hydrochloride) Thiazol-2-amine Inferred pharmaceutical use

Key Observations :

  • Amide derivatives (e.g., ) often target enzymes (e.g., PFOR), while amine derivatives like the target compound may prioritize solubility and bioavailability due to the hydrochloride salt .
  • Diflubenzuron’s difluorobenzamide group highlights the role of halogens in agrochemical activity, contrasting with the target’s oxygen-rich heterocycles .

Hydrochloride Salts in Drug Design

Hydrochloride salts improve solubility and crystallinity, critical for formulation.

Compound Name Structural Features Application/Use Reference
Target Compound (Hydrochloride) Thiazol-2-amine with heterocycles Research compound
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine hydrochloride Furan, morpholine Agrochemical (inferred)
BTS 27271-HCl Thiadiazole, acetamide Pesticide

Key Observations :

  • Hydrochloride salts are common in both pharmaceuticals (target compound) and agrochemicals (BTS 27271-HCl), underscoring their versatility .
  • The target’s furan and benzodioxole groups may confer unique solubility profiles compared to morpholine or thiadiazole-containing salts .

Heterocyclic Substituent Effects

Heterocycles at the 4-position of thiazole influence electronic and steric properties.

Compound Name Heterocycle at 4-Position Electronic Effects Reference
Target Compound (Hydrochloride) Furan-3-yl Electron-rich (oxygen atom)
Compound 78 () 3-Methoxyphenyl Electron-donating (methoxy)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine Electron-withdrawing (fluorine)

Key Observations :

  • The furan-3-yl group’s electron-rich nature may enhance interactions with aromatic residues in biological targets compared to methoxyphenyl or fluorinated groups .
  • Fluorinated substituents (e.g., in ) increase lipophilicity, whereas oxygen-containing heterocycles improve water solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acylation of 2-amino-5-arylthiazole intermediates. For example, react 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine with furan-3-carbonyl chloride in dioxane using triethylamine as a base. Dropwise addition of the acyl chloride at 20–25°C minimizes side reactions. Purify the product via recrystallization (ethanol-DMF mixture) and confirm purity via TLC (silica gel F254) and NMR (DMSO-d₆, 400 MHz) .
  • Optimization : Key variables include solvent polarity (dioxane vs. pyridine), stoichiometry (1:1.2 amine:acyl chloride), and reaction time (12–24 hrs). Yields improve with inert atmospheres (N₂) and controlled pH during workup (10% NaHCO₃) .

Q. How is the crystal structure of this compound determined, and what parameters define its molecular packing?

  • Methodology : Single-crystal X-ray diffraction (150 K, MoKα radiation) reveals monoclinic symmetry (space group I 1 2/a 1) with unit cell dimensions a = 19.2951 Å, b = 13.6381 Å, c = 19.3808 Å, and β = 119.209°. Hydrogen bonding (N–H⋯N, C–H⋯O/F) stabilizes dimeric packing. Refinement using SHELXL-97 achieves R₁ = 0.0538 and wR₂ = 0.1164 .

Q. What analytical techniques validate the compound’s purity and structural integrity?

  • Methodology :

  • TLC : Monitor reaction progress using Merck Silica Gel 60 F254 plates (eluent: ethyl acetate/hexane, 3:7).
  • NMR : Assign peaks for aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole and furan) and thiazole NH (δ 10.2–10.8 ppm).
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) via ESI-MS and assess purity (>98%) with C18 reverse-phase columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the antitumor activity of thiazol-2-amine derivatives?

  • Methodology : Compare analogs with substituted aryl groups (e.g., benzo[d][1,3]dioxol-5-yl vs. quinolin-8-yl). For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tert-butyl derivatives show IC₅₀ = 8–12 µM against breast cancer (MDA-MB-231) in invasion assays. Replace the furan-3-yl group with pyridinyl to assess hydrophobicity effects. Use molecular docking (e.g., AutoDock Vina) to predict uPAR binding .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cancer vs. CNS targets)?

  • Methodology :

  • Target-specific assays : Test CRF₁ receptor antagonism (cAMP inhibition in AtT-20 cells) vs. cancer cell migration (Boyden chamber assays) .
  • Pharmacokinetic profiling : Measure brain penetration via ex vivo [¹²⁵I]-CRF binding in rats. Oral administration (10–30 mg/kg) shows sustained CRF₁ occupancy (>24 hrs) but limited blood-brain barrier penetration for antitumor analogs .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., furan oxidation, thiazole ring cleavage).
  • Stability assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS. Introduce electron-withdrawing groups (e.g., Cl at thiazole C4) to reduce CYP450-mediated degradation .

Key Notes

  • Methodological Depth : Emphasized protocols for synthesis, crystallography, and bioassays.
  • Contradictions Addressed : Contextualized divergent biological activities via target-specific assays and pharmacokinetic data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.